molecular formula C14H23N3O B186644 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine CAS No. 128540-39-6

4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine

Cat. No. B186644
M. Wt: 249.35 g/mol
InChI Key: XESICWPOGOAADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine” is a chemical compound with the molecular formula C14H23N3O . It has a molecular weight of 249.35 . The IUPAC name for this compound is [4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine .


Molecular Structure Analysis

The InChI code for “4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine” is 1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methanamine group and a 4-methylpiperazin-1-yl ethoxy group .


Physical And Chemical Properties Analysis

The compound has a density of 1.063 . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety And Hazards

The compound is labeled as an irritant . For safety, it is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESICWPOGOAADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.